molecular formula C23H27N3O3S B264825 N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide

N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide

Katalognummer B264825
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: GBQWNNRCIGAIBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) pathways.

Wirkmechanismus

N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide is a highly selective inhibitor of BTK, which is a key component of the BCR and FcR signaling pathways in B-cells. BTK plays a critical role in the activation of downstream signaling pathways, including the PI3K-AKT-mTOR and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. By inhibiting BTK, N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide blocks these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has been shown to have potent and selective inhibitory effects on BTK activity in vitro and in vivo. It has also been shown to inhibit the proliferation and survival of B-cell lymphoma and leukemia cells. Additionally, N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has been shown to induce apoptosis in B-cell malignancies through the activation of caspase-dependent and caspase-independent pathways.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has several advantages for laboratory experiments. It is a highly selective inhibitor of BTK, which minimizes off-target effects and reduces toxicity. It has also been shown to be effective in overcoming resistance to other BTK inhibitors. However, N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has some limitations, including its limited solubility in aqueous solutions and its potential to induce drug resistance in some B-cell malignancies.

Zukünftige Richtungen

There are several future directions for the development and application of N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide. One potential direction is the combination of N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide with other targeted therapies, such as PI3K inhibitors, to enhance its efficacy and overcome drug resistance. Another direction is the evaluation of N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, the development of more potent and selective BTK inhibitors, including N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide analogs, could further improve the treatment of B-cell malignancies.

Synthesemethoden

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide involves a series of chemical reactions, which starts with the reaction of 3-bromo-1-(phenylsulfonyl)piperidine with 3-indolylpropan-2-amine. The resulting intermediate is then treated with 1,2,4-oxadiazole to form the final product, N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide. The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has shown promising results in inhibiting the growth and survival of B-cell lymphoma and leukemia cells. It has also been shown to be effective in overcoming resistance to other BTK inhibitors. N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Eigenschaften

Produktname

N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide

Molekularformel

C23H27N3O3S

Molekulargewicht

425.5 g/mol

IUPAC-Name

1-(benzenesulfonyl)-N-[1-(1H-indol-3-yl)propan-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C23H27N3O3S/c1-17(14-19-15-24-22-12-6-5-11-21(19)22)25-23(27)18-8-7-13-26(16-18)30(28,29)20-9-3-2-4-10-20/h2-6,9-12,15,17-18,24H,7-8,13-14,16H2,1H3,(H,25,27)

InChI-Schlüssel

GBQWNNRCIGAIBY-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4

Kanonische SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.